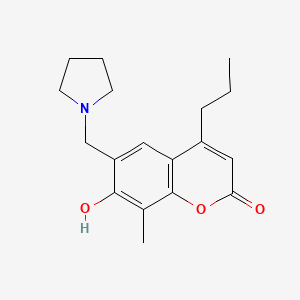
N-(sec-butyl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as SBMA and is synthesized through a specific method that involves the reaction of sec-butylamine and 4-methylphenylacryloyl chloride. The resulting product has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed that this compound interacts with specific proteins in cells, leading to changes in cellular function. Further research is needed to fully elucidate the mechanism of action of SBMA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to affect the behavior of cells in vitro, leading to changes in cell adhesion and migration. SBMA has also been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-3-(4-methylphenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has unique properties that make it suitable for use in various applications. However, one limitation of using SBMA in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving N-(sec-butyl)-3-(4-methylphenyl)acrylamide. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it interacts with cells and proteins. Another potential direction is to explore the use of SBMA in the development of new materials for use in tissue engineering. Additionally, further research is needed to fully elucidate the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(sec-butyl)-3-(4-methylphenyl)acrylamide involves the reaction of sec-butylamine with 4-methylphenylacryloyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified through various methods such as recrystallization or column chromatography. The yield of this reaction can vary depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-(4-methylphenyl)acrylamide has been studied for its potential applications in various scientific fields. One such application is in the development of new materials for use in biomedical engineering. SBMA has been shown to have unique properties that make it suitable for use in the creation of hydrogels and other materials that can be used in tissue engineering.
Eigenschaften
IUPAC Name |
(E)-N-butan-2-yl-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-12(3)15-14(16)10-9-13-7-5-11(2)6-8-13/h5-10,12H,4H2,1-3H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKPRVYJURGPX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5401369.png)
![1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5401377.png)

![(2R*,3S*,6R*)-5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5401390.png)
![6-(2-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5401398.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401418.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5401421.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5401423.png)
![ethyl 2-(2-furylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401434.png)

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane](/img/structure/B5401460.png)
![N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5401463.png)
![(3R*,3aR*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5401469.png)
